Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275
説明
特性
分子式 |
C74H96N14O15S2 |
|---|---|
分子量 |
1485.8 g/mol |
IUPAC名 |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChIキー |
SYHQUPOPQRNSKD-ZDFJKKNGSA-N |
異性体SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
正規SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
製品の起源 |
United States |
準備方法
Resin Selection and Initial Loading
Sequential Amino Acid Coupling
The linear peptide chain is assembled via Fmoc-SPPS (Table 1):
Table 1: Synthesis Sequence and Modifications
Critical Steps and Challenges
-
IAmp9 incorporation :
-
D-amino acids : Requires enantiomerically pure Fmoc-D-amino acids to prevent racemization.
Cyclization and Disulfide Bond Formation
Post-SPPS, the linear peptide is cleaved from the resin and cyclized:
-
Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protections (Trt, tBu, Boc).
-
Oxidative cyclization :
Purification and Characterization
HPLC Purification
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 2: Optimization of Key Parameters
| Parameter | Initial Protocol (1996) | Optimized Protocol (2023) |
|---|---|---|
| Cyclization solvent | Air oxidation in H2O | DMSO/NH4HCO3 buffer |
| IAmp9 coupling efficiency | 45% | 78% (OxymaPure/DIC) |
| Overall yield | 12% | 32% |
Biological Validation
化学反応の分析
反応の種類
デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、次のようなさまざまな化学反応を起こします。
酸化: メチオニン残基のメチオニンスルホキシドへの酸化。
還元: ジスルフィド結合のチオール基への還元。
置換: アミノ酸側鎖の修飾を含む置換反応.
一般的な試薬と条件
酸化: 過酸化水素(H2O2)または過蟻酸。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: さまざまなアルキル化剤と求核剤.
生成される主な生成物
これらの反応から生成される主な生成物には、酸化されたペプチド、還元されたペプチド、および修飾された側鎖を持つ置換されたアナログが含まれます .
科学的研究の応用
デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、幅広い科学研究における応用があります。
化学: ペプチド合成と修飾技術の研究におけるモデル化合物として使用されます。
生物学: ソマトスタチン受容体活性の調節における役割と、細胞プロセスへの影響について調査されています。
医学: ソマトスタチン受容体の調節異常関連疾患(神経内分泌腫瘍など)の治療における潜在的な治療用途について研究されています。
作用機序
類似の化合物との比較
類似の化合物
デス-AA1,2,5-[D-Nal8,IAmp9]SRIF: 同様の修飾を施していますが、異なるアミノ酸置換を施した別のアナログです。
デス-AA1,2,5-[D-Trp8,IAmp9,Tyr11]SRIF: 受容体結合を強化するための追加の修飾が含まれています.
独自性
デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、sst1に対する高親和性と選択性を付与する特定の修飾によって、ユニークな特徴を持っています。 これらの修飾には、トリプトファンとイソプロピルアミノメチルフェニルアラニンの置換が含まれており、結合特性と安定性を高めます.
類似化合物との比較
Structural Modifications and Conformational Stability
CH-275 belongs to a family of SRIF analogs optimized for receptor selectivity and stability. Key structural comparisons include:
- Msa-containing analogs (e.g., compounds 1–6): Substitution of Phe with Msa (mesitylalanine) enhances aromatic interactions, stabilizing β-turn structures. However, multiple Msa substitutions (e.g., compounds 7–10) introduce steric hindrance, disrupting folding and receptor binding .
- D-Trp8 effect : The D-configuration at Trp8 shields Lys9, stabilizing the hairpin motif critical for SSTR interactions. This contrasts with L-Trp8 analogs, which exhibit conformational flexibility .
Receptor Affinity and Selectivity
CH-275’s selectivity for SSTR1 distinguishes it from other SRIF analogs (Table 1):
Table 1. Receptor Affinity Profiles of SRIF Analogs
- CH-275 : Binds SSTR1 with moderate affinity (IC₅₀: 10–50 nM) but shows negligible activity at SSTR2/4/5 in native tissues (e.g., hippocampus, pituitary) .
- Compound 5 : Demonstrates 10-fold higher SSTR2 affinity than octreotide, making it a candidate for SSTR2-targeted therapies .
- BIM-23926 : A peptide-based SSTR1 agonist (IC₅₀: 4 nM) but lacks CH-275’s structural simplicity .
Serum Stability and Pharmacokinetics
- Msa-D-Trp8 synergy : Compounds 4–6 exhibit prolonged serum stability due to combined aromatic (Msa) and conformational (D-Trp8) stabilization .
- Multiple Msa analogs : Compounds 7–10 show reduced receptor affinity despite increased half-life, highlighting a trade-off between stability and activity .
Therapeutic Potential
Q & A
Basic Research Questions
Q. What structural modifications differentiate Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 from native somatostatin, and how do they influence receptor selectivity?
- Methodological Answer : The compound replaces L-Trp8 with D-Trp8 and introduces IAmp9 (indole-3-acetic acid methyl ester), which stabilizes β-sheet conformations and enhances hydrophobic interactions with SSTR2/3/5. Structural characterization via 2D NMR (NOESY) and molecular dynamics simulations can identify key hydrogen bonds and aromatic interactions (e.g., between Msa6 and Phe11) that govern receptor binding . Receptor affinity assays (competitive binding with radiolabeled SRIF-28) quantify selectivity, with Ki values indicating preferential binding to SSTR2 (Table 1) .
Q. How does the D-Trp8 substitution improve serum stability compared to the native peptide?
- Methodological Answer : D-Trp8 reduces proteolytic degradation by altering peptide backbone accessibility to serum proteases. Stability assays (e.g., incubation in human serum at 37°C, HPLC quantification of intact peptide over time) show a 3–5× longer half-life compared to L-Trp8 analogs. The D-configuration also enhances hydrophobic interactions with Lys9, stabilizing the hairpin structure critical for receptor engagement .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between NMR-derived conformations and receptor binding data in somatostatin analogs?
- Methodological Answer :
Conformational Sampling : Use restrained molecular dynamics (MD) with NMR-derived distance constraints (NOE signals) to model dominant solution conformers .
Binding Pocket Analysis : Perform docking simulations (e.g., AutoDock Vina) using SSTR2/3/5 crystal structures to identify steric clashes or favorable interactions missed in static NMR models .
Mutagenesis Validation : Introduce point mutations (e.g., Phe11→Ala) to disrupt aromatic clusters and test binding affinity shifts via radioligand displacement assays .
Q. How can researchers optimize 2D NOESY protocols to characterize rigidified somatostatin analogs?
- Methodological Answer :
- Parameter Tuning : Use high-field NMR (≥600 MHz) with mixing times of 150–300 ms to capture long-range NOEs in rigid peptides. For analogs like [L-Msa7,D-Trp8]-SRIF, assign NOE cross-peaks to aromatic (Trp8, Phe11) and backbone (Lys4–Thr10) interactions to reconstruct β-hairpin topology .
- Hybrid Refinement : Combine NMR data with X-ray crystallography or cryo-EM (if crystalline/polymeric forms exist) to validate solution structures .
Q. What statistical frameworks are appropriate for analyzing binding affinity (Ki) variations across SSTR subtypes?
- Methodological Answer :
- ANOVA with Tukey’s Post Hoc : Compare mean Ki values across SSTR1-5 to identify subtype-specific selectivity (e.g., SSTR2 Ki = 0.8 nM vs. SSTR1 Ki = 120 nM) .
- Cluster Analysis : Group analogs by Ki profiles (e.g., SSTR2/5-selective vs. pan-SSTR binders) to infer structure-activity relationships (SAR) .
Contradiction Analysis
Q. Why do some analogs with high conformational rigidity (e.g., Msa-substituted peptides) show reduced receptor affinity despite improved serum stability?
- Methodological Answer : Excessive rigidity may limit induced-fit binding to SSTRs. For example, [L-Msa7]-SRIF exhibits defined β-sheet structures (via NMR) but 10× lower SSTR2 affinity due to impaired side-chain flexibility. To reconcile this, use fluorescence polarization assays to measure binding kinetics (kon/koff) and differentiate rigid vs. flexible binding modes .
Future Research Directions
Q. What in vivo models are optimal for testing the therapeutic efficacy of SSTR2-selective analogs?
- Methodological Answer :
- Xenograft Models : Use SSTR2+ neuroendocrine tumor (NET) cell lines (e.g., AR42J) implanted in nude mice. Monitor tumor growth inhibition via bioluminescence imaging and compare pharmacokinetics (plasma half-life) to in vitro stability data .
- Dosage Optimization : Apply PK/PD modeling to correlate receptor occupancy (PET imaging with ⁶⁸Ga-DOTATATE) and therapeutic response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
